![molecular formula C21H22N2O2 B5187566 N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has been studied for its potential use in treating malaria. This compound has shown promising results in laboratory experiments and has the potential to be a valuable addition to the arsenal of drugs used to combat this disease.
Mechanism of Action
The exact mechanism of action of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the heme detoxification pathway in the parasite. This leads to the accumulation of toxic heme molecules, which ultimately kill the parasite.
Biochemical and Physiological Effects:
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has been shown to have low toxicity in animal studies. It is well-tolerated and has a low risk of causing adverse effects. Additionally, N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has been shown to have a long half-life in the body, which may make it a good candidate for use in combination therapies.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is its ability to effectively treat drug-resistant strains of malaria. Additionally, N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has a long half-life, which may make it a good candidate for use in combination therapies. One limitation of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is its relatively complex synthesis method, which may make it difficult to produce on a large scale.
Future Directions
There are several potential future directions for research on N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide. One area of focus could be on developing more efficient synthesis methods to make the compound more widely available. Additionally, further studies could be conducted to better understand the mechanism of action of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide and to identify any potential side effects or interactions with other drugs. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide in humans.
Synthesis Methods
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is synthesized through a series of chemical reactions starting with 2-chloroquinoline and 4-propylphenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide has been extensively studied for its anti-malarial properties. In vitro studies have shown that N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide is effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. In vivo studies in mice have also demonstrated the effectiveness of N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide in treating malaria.
properties
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-5-16-8-11-18(12-9-16)25-15-14-22-21(24)20-13-10-17-6-3-4-7-19(17)23-20/h3-4,6-13H,2,5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVSOCKPTMECIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-propylphenoxy)ethyl]quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


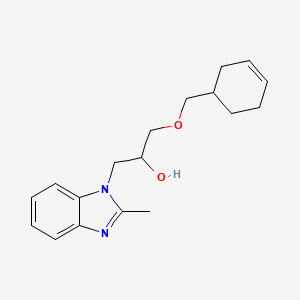

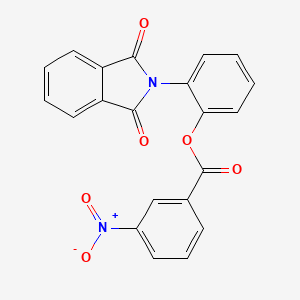
![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)
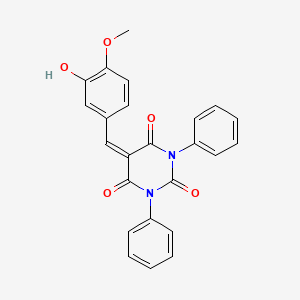
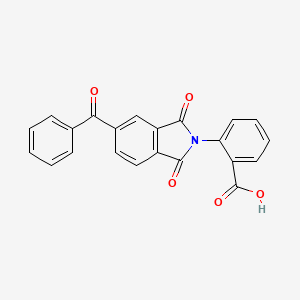
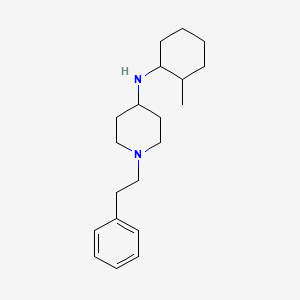

![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)

![6-methyl-5-{5-[5-(1-pyrrolidinylmethyl)-2-furyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5187572.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)